2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
2-[3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex organic compound that features a quinoline core linked to a triazolothiadiazole moiety, which is further substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via nucleophilic substitution reactions, often using trimethoxybenzyl halides.
Quinoline Ring Formation: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting tubulin polymerization.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Antiviral Research: Potential activity against viruses such as HIV and hepatitis C.
Anti-inflammatory: Demonstrates significant anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: Inhibits enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, which are involved in cellular redox balance and epigenetic regulation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin inhibitor used in the treatment of gout.
Podophyllotoxin: Used for the treatment of genital warts and also inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2-[3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to its combined structural features of quinoline, triazolothiadiazole, and trimethoxyphenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-quinolin-2-yl-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H17N5O3S/c1-27-16-10-13(11-17(28-2)18(16)29-3)19-23-24-21-26(19)25-20(30-21)15-9-8-12-6-4-5-7-14(12)22-15/h4-11H,1-3H3 |
InChI Key |
SUMNNWXSSQFMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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